

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Isobutylaniline

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 3-Isobutylaniline

Cat. No.: B1602854

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Introduction

3-Isobutylaniline, with the CAS number 131826-11-4, is an aromatic amine characterized by an isobutyl group substituted at the meta-position of the aniline ring.^[1] This compound serves as a crucial intermediate in the synthesis of various organic molecules, notably in the agrochemical industry for the production of acaricides (pesticides for mites and ticks).^{[1][2]} Its distinct molecular architecture, comprising a benzene ring, an amino group (-NH₂), and an isobutyl group (-CH₂CH(CH₃)₂), dictates its chemical reactivity and physical properties.^[1] Understanding these physicochemical characteristics is paramount for its application in chemical synthesis, process optimization, and the development of new bioactive compounds. This guide provides an in-depth overview of the core physicochemical properties of **3-isobutylaniline**, detailed experimental protocols for their determination, and a visualization of its primary synthesis workflow.

Physicochemical Data Summary

The quantitative physicochemical properties of **3-isobutylaniline** are summarized in the table below. It is important to note that much of the publicly available data is predicted through computational models.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₅ N	[3]
Molecular Weight	149.23 g/mol	[3]
Appearance	Brown oil or solid	
Boiling Point	245.7 ± 9.0 °C (Predicted)	[3]
Density	0.944 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	4.60 ± 0.10 (Predicted)	[3]
LogP (Octanol-Water Partition Coefficient)	3.04850 (Predicted)	[3]
Flash Point	104.3 ± 6.5 °C (Predicted)	
Storage Conditions	2-8°C, under inert gas, protected from light	[3]

Experimental Protocols

The following sections detail generalized, standard laboratory methodologies for determining the key physicochemical properties of aromatic amines like **3-isobutylaniline**.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of a liquid sample.[4][5]

Apparatus:

- Thiele tube or aluminum heating block[4]
- Thermometer
- Small fusion tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or hot plate)

Procedure:

- A small amount of **3-isobutylaniline** is placed into the fusion tube.^[4]
- The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.^[4]
- The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
- The entire assembly is heated slowly and uniformly in a Thiele tube or an aluminum block.^[4]
- As the temperature rises, air trapped in the capillary tube will slowly escape.
- When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is then removed, and the apparatus is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.^[6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the conjugate acid of **3-isobutylaniline** can be determined by potentiometric titration.^[7]

Apparatus:

- pH meter with a glass electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

- Volumetric flasks and pipettes

Procedure:

- A precise volume of a dilute solution of **3-isobutylaniline** in a suitable solvent (e.g., water or a water-alcohol mixture for solubility) is prepared.^{[7][8]}
- The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
- The standardized HCl solution is added incrementally from the burette.
- After each addition of the titrant, the solution is allowed to stabilize, and the pH is recorded.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH (y-axis) versus the volume of HCl added (x-axis).
- The pKa is determined from the pH at the half-equivalence point (the point at which half of the amine has been protonated).

LogP Determination (Shake Flask Method)

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible solvents, typically octanol and water, to assess its lipophilicity.^{[9][10]}

Apparatus:

- Separatory funnel
- 1-Octanol (pre-saturated with water)
- Water (pre-saturated with 1-octanol)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
- Shaker

Procedure:

- A known amount of **3-isobutylaniline** is dissolved in either water or 1-octanol.
- This solution is added to a separatory funnel along with the other immiscible solvent.[\[10\]](#)
- The funnel is shaken vigorously for a set period to allow for the partitioning of the analyte between the two phases and then left to stand until the layers have fully separated.[\[10\]](#)
- A sample is carefully taken from both the aqueous and the octanol layers.
- The concentration of **3-isobutylaniline** in each phase is determined using a suitable analytical technique.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[\[9\]](#)
- LogP is the base-10 logarithm of the partition coefficient (P).

Flash Point Determination (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a standard procedure for this determination.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Apparatus:

- Pensky-Martens closed-cup tester, which includes a brass test cup, a lid with an opening mechanism, a stirrer, an ignition source (e.g., a small flame or electric igniter), and a heating source.[\[11\]](#)[\[12\]](#)
- Thermometer

Procedure:

- The brass test cup is filled with **3-isobutylaniline** to the specified level.[\[11\]](#)

- The lid is securely placed on the cup.
- The sample is heated at a slow, constant rate while being continuously stirred.[12]
- At regular temperature intervals, the stirring is stopped, and the ignition source is briefly introduced into the vapor space above the liquid through the shutter mechanism in the lid. [11]
- This process is repeated until a "flash" — a brief ignition of the vapors inside the cup — is observed.[12]
- The temperature at which the flash occurs is recorded as the flash point of the substance. [11]

Synthesis Workflow Visualization

A prominent and industrially relevant method for synthesizing **3-isobutylaniline** is through the catalytic hydrogenation of 3-nitroisobutylbenzene.[14] This process involves the reduction of the nitro group ($-\text{NO}_2$) to an amino group ($-\text{NH}_2$) using a catalyst, typically palladium on activated charcoal (Pd/C).[14]

Caption: Synthesis workflow for **3-isobutylaniline** via catalytic hydrogenation.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 3-Isobutylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602854#physicochemical-properties-of-3-isobutylaniline]

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